

Sutezolid ALT increase monitoring protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sutezolid

CAS No.: 168828-58-8

Cat. No.: S544260

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Sutezolid & Liver Safety Monitoring

The following table summarizes the key information on liver safety and monitoring for **Sutezolid** based on recent phase 2b trials [1].

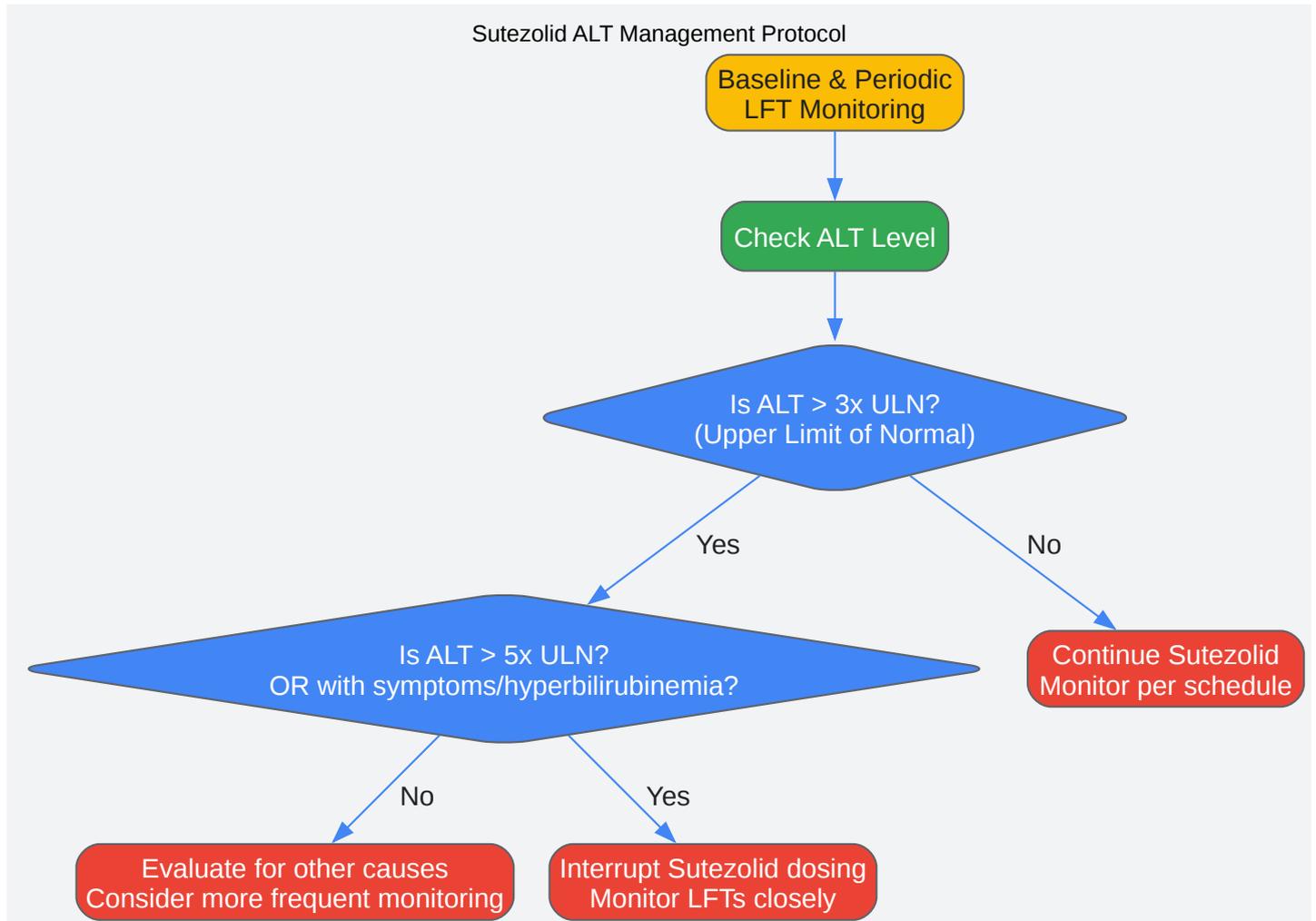
Aspect	Details
Observed Liver Event	Increased Alanine Aminotransferase (ALT) / liver issues
Reported Severity	Some side effects observed; noted as "significantly fewer than those with linezolid."
Other Notable Side Effects	Changes in heart rhythm (QT interval prolongation)
Recommended Action	Clinical monitoring is required. The optimal dosage and long-term safety are under investigation.

Recommended Monitoring Protocol

While the search results do not provide an exhaustive minute-by-minute protocol, the following methodology is built on standard clinical trial practice for safety monitoring, informed by the mentioned

studies.

- **Frequency of Monitoring:** In the **SUDOCU** and **DECODE** trials, safety assessments (including ALT levels) were conducted throughout the treatment period [1]. A pragmatic protocol should include:
 - **Baseline Measurement:** ALT, AST, and total bilirubin levels before initiating **Sutezolid**.
 - **Regular Monitoring:** Repeat liver function tests (LFTs) at a minimum of every 2-4 weeks during the first 2 months, and then monthly thereafter, or as clinically indicated.
 - **Clinical Vigilance:** Patients should be educated to report symptoms such as fatigue, malaise, anorexia, nausea, vomiting, abdominal pain, or jaundice immediately.
- **Management of ALT Elevation:** The workflow below outlines a general guideline for managing ALT elevations. Any clinical decisions should be made by qualified medical professionals.



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Key Considerations for Researchers

When designing your experiments and protocols, please consider the following:

- **Source of Evidence:** The current information is primarily based on the **SUDOCU** and **DECODE** phase 2b trials [1]. Phase 3 trials will provide more definitive data on the incidence and management of adverse events.

- **Combination Regimen:** In the SUDOCU trial, **Sutezolid** was administered in combination with **bedaquiline, delamanid, and moxifloxacin** [1]. It is crucial to monitor for potential overlapping toxicities, particularly hepatotoxicity, from all drugs in the regimen.
- **Dosage Correlation:** The SUDOCU trial was a dose-finding study, meaning the relationship between different doses of **Sutezolid** and the frequency of ALT elevation is still being clarified [1]. Always refer to the specific dosage used in the trial protocol you are following.

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References

1. Promising new treatments for drug-resistant tuberculosis [radboudumc.nl]

To cite this document: Smolecule. [Sutezolid ALT increase monitoring protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544260#sutezolid-alt-increase-monitoring-protocol>]

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Address: Ontario, CA 91761, United States

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